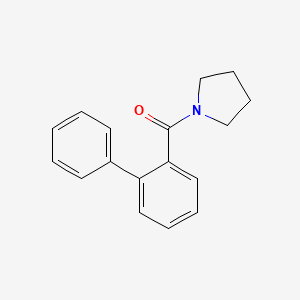

1-(2-biphenylylcarbonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(18-12-6-7-13-18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWNLFVAGHVRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Biphenylylcarbonyl Pyrrolidine and Its Structural Analogs

Chemo- and Regioselective Synthesis Strategies

The selective construction of the target molecule requires precise control over the reactivity of the starting materials. This section details the primary methods for forming the amide linkage, constructing the pyrrolidine (B122466) ring, and creating the biphenyl (B1667301) system.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com This process typically requires the activation of the carboxylic acid to facilitate the reaction with the amine. researchgate.netnih.gov

Commonly, this involves converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com A variety of coupling reagents have been developed for this purpose, often categorized as carbodiimides, phosphonium (B103445), or uronium/aminium salts. luxembourg-bio.com For instance, dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the desired amide. luxembourg-bio.com

Another approach involves the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt), which can react with the activated carboxylic acid to form an active ester. This ester is then more selectively attacked by the amine, minimizing side reactions. luxembourg-bio.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity of the final amide product.

A one-pot synthesis method for creating amides involves the direct condensation of carboxylic acids and amines using reagents like titanium tetrachloride (TiCl4) in pyridine. This method has shown effectiveness across a range of substrates, preserving the stereochemistry of chiral starting materials. nih.gov

| Coupling Reagent Class | Example Reagent | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.com |

| Phosphonium Salts | PyBOP | Forms an active ester that is more selectively attacked by the amine. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU | Similar to phosphonium salts, forms a reactive ester intermediate. luxembourg-bio.com |

| Metal-based Reagents | Titanium tetrachloride (TiCl4) | Facilitates direct condensation of carboxylic acids and amines. nih.gov |

Cyclization Reactions for Pyrrolidine Ring Construction

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules and can be synthesized through various cyclization strategies. organic-chemistry.orgnih.gov These methods often involve the intramolecular formation of a carbon-nitrogen bond.

One powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne. This method allows for the creation of polysubstituted pyrrolidines with good stereocontrol. nih.gov Another common strategy is the intramolecular amination of unsaturated carbon-carbon bonds. nih.gov This can be achieved through various catalytic systems, including those based on palladium or copper. For instance, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to form 2,5-disubstituted pyrrolidines with high diastereoselectivity for the cis isomer. nih.gov

Ring contraction of more readily available heterocycles, such as pyridines, offers an alternative route to pyrrolidines. nih.govosaka-u.ac.jp A photo-promoted ring contraction of pyridines with silylborane can produce pyrrolidine derivatives. nih.govosaka-u.ac.jp Additionally, the treatment of N-substituted amino alcohols with thionyl chloride can lead to the formation of cyclic amines, including pyrrolidines, in a one-pot procedure. organic-chemistry.org

| Cyclization Strategy | Description | Key Features |

| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene/alkyne. nih.gov | Forms polysubstituted pyrrolidines, often with good stereocontrol. |

| Intramolecular Amination | Cyclization of an amine onto an unsaturated C-C bond within the same molecule. nih.gov | Can be catalyzed by transition metals like palladium or copper. organic-chemistry.orgnih.gov |

| Ring Contraction | Conversion of a larger ring system (e.g., pyridine) into a pyrrolidine ring. nih.govosaka-u.ac.jp | Provides access to pyrrolidines from abundant starting materials. |

| From Amino Alcohols | Cyclization of N-substituted amino alcohols, often using a dehydrating agent. organic-chemistry.org | A straightforward method for creating the pyrrolidine ring. |

Cross-Coupling Methodologies for Biphenyl Linkage (e.g., Suzuki-Miyaura, Ullmann)

The biphenyl moiety is a crucial structural element, and its synthesis is often achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Ullmann reactions are two of the most prominent methods for this transformation. gre.ac.ukorganic-chemistry.orgiitk.ac.in

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it a favored method for constructing biaryl systems. gre.ac.ukmdpi.comresearchgate.net The general catalytic cycle involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst. libretexts.org

The Ullmann reaction , one of the earliest methods for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halides at elevated temperatures. organic-chemistry.orgiitk.ac.inbyjus.com While effective for symmetrical biphenyls, modern variations have expanded its scope to include unsymmetrical couplings and milder reaction conditions. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgoperachem.com

| Cross-Coupling Reaction | Catalyst | Reactants | Key Features |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organohalide | High functional group tolerance, mild reaction conditions. libretexts.org |

| Ullmann Reaction | Copper | Two Aryl Halides | Classic method for symmetrical biphenyls; modern variants allow for unsymmetrical products. organic-chemistry.orgiitk.ac.inbyjus.com |

Stereoselective Synthesis and Chiral Control

For many applications, particularly in pharmacology, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. This section explores methods for the asymmetric synthesis of 1-(2-biphenylylcarbonyl)pyrrolidine and its analogs.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Several strategies exist to achieve this for pyrrolidine-containing compounds.

One approach is the use of a chiral pool, where a readily available chiral starting material is elaborated into the desired product. For instance, enantiomerically pure pyrrolidines can be synthesized from natural amino acids like proline. researchgate.net

Catalytic asymmetric synthesis is another powerful tool. This involves using a chiral catalyst to induce stereoselectivity in a reaction. For example, rhodium-catalyzed asymmetric arylation of N-tosylaldimines can produce chiral 2-aryl pyrrolidines in high yield and enantioselectivity. organic-chemistry.org Similarly, cobalt or nickel catalysts with chiral BOX ligands can be used for regio- and enantioselective hydroalkylation of 3-pyrrolines to afford chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Use of Chiral Auxiliaries and Catalysts

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Evans oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries that have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct chiral pyrrolidines. acs.org For example, Oppolzer's chiral sultam has been used to direct the diastereoselective and enantioselective synthesis of 3,4-syn substituted pyrrolidine moieties. acs.org The use of a chiral auxiliary can provide high levels of stereocontrol, and the choice of auxiliary can be critical to achieving the desired diastereoselectivity. acs.org

In addition to auxiliaries, chiral catalysts play a vital role. Chiral phosphoric acids, for instance, can be used as catalysts in the asymmetric synthesis of chiral pyrrolidines. organic-chemistry.org The combination of a metal catalyst with a chiral ligand, such as chiral bicyclo[3.3.0]octadiene ligands with a rhodium complex, can also enable highly enantioselective transformations. organic-chemistry.org

| Method | Description | Example |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis from L-proline. researchgate.net |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity. | Rhodium-catalyzed asymmetric arylation of imines. organic-chemistry.org |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Use of Evans oxazolidinones or Oppolzer's camphorsultam in cycloadditions. wikipedia.orgacs.org |

| Chiral Catalysts | A catalyst that is itself chiral and induces enantioselectivity. | Chiral phosphoric acids or metal-chiral ligand complexes. organic-chemistry.org |

Deracemization and Enantiomeric Resolution Techniques

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the production of enantiomerically pure compounds is of high importance. Deracemization and enantiomeric resolution are two key strategies to obtain single enantiomers from a racemic mixture.

Deracemization is an attractive process as it can theoretically convert a racemate into a single enantiomer with a 100% yield. nih.gov One-pot chemoenzymatic methods have been developed for the deracemization of racemic secondary alcohols, which can be precursors to chiral pyrrolidine derivatives. nih.gov This process often involves the oxidation of the alcohol to a ketone, followed by an enantioselective enzymatic reduction to yield the desired enantiomerically pure alcohol. nih.gov For instance, the deracemization of racemic 1-phenylethanols has been achieved by combining manganese oxide-driven oxidation with an enzymatic reduction using an alcohol dehydrogenase. nih.gov Compartmentalization techniques, such as using a polydimethylsiloxane (B3030410) (PDMS) thimble, can be employed to separate the incompatible chemical oxidant from the enzyme. nih.gov This method has been successfully applied to a range of substituted 1-phenylethanols, achieving high yields and excellent enantioselectivity (>99% ee). nih.gov

Enantiomeric resolution separates the enantiomers of a racemic mixture. Kinetic resolution is a widely used method where one enantiomer reacts faster than the other, allowing for their separation. Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and their esters due to their stereoselectivity. nih.govmdpi.commdpi.comnih.gov

Table 1: Comparison of Deracemization and Enantiomeric Resolution Techniques

| Technique | Principle | Key Features | Potential Application to this compound Synthesis |

| Deracemization | Converts a racemic mixture into a single enantiomer. nih.gov | Theoretical 100% yield; often involves oxidation-reduction cycles. nih.gov | Synthesis of enantiomerically pure precursors. |

| Enantiomeric Resolution | Separates enantiomers from a racemic mixture. | Maximum 50% yield for the desired enantiomer per cycle; commonly uses enzymatic catalysts like lipases. nih.govmdpi.commdpi.comnih.gov | Isolation of a specific enantiomer of a synthetic intermediate. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, minimizing waste, and maximizing the incorporation of all starting materials into the final product. primescholars.comrsc.org

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Developing solvent-free or using greener solvent systems is a key aspect of green chemistry. rsc.orgresearchgate.net

Solvent-free synthesis , often conducted by grinding reactants together at room temperature, can lead to efficient and environmentally friendly processes. researchgate.net This approach has been successfully used for the synthesis of polysubstituted 2-pyrrolidinones in good to high yields. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages such as shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. nih.govrsc.orglew.roeurekaselect.com This technology has been applied to various reactions for the synthesis of heterocyclic compounds, including pyrrolidine derivatives. nih.govnih.gov For instance, the N-alkylation of pyrrolidine-fused chlorins has been achieved efficiently under microwave irradiation. nih.gov Microwave-assisted synthesis can also facilitate multicomponent reactions, providing rapid access to complex molecular architectures. lew.ro

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comscranton.edursc.org A reaction with 100% atom economy means that all the atoms of the reactants are found in the final product, with no byproducts. scranton.edursc.org Addition and rearrangement reactions are examples of atom-economical reactions. scranton.edu

The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

While a high chemical yield is desirable, a high atom economy is equally important for a green synthesis. primescholars.com For example, a reaction can have a high yield but a low atom economy if it generates a significant amount of waste. rsc.org

Other metrics like Process Mass Intensity (PMI) and E-Factor are also used to evaluate the greenness of a chemical process. PMI is the ratio of the total mass used in a process (reactants, solvents, reagents, process water) to the mass of the final product. The E-Factor is the ratio of the mass of waste to the mass of the product. Lower PMI and E-Factor values indicate a more environmentally friendly process.

The synthesis of this compound can be designed to maximize atom economy by favoring addition and cyclization reactions over substitution and elimination reactions that generate stoichiometric byproducts.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final product are critical steps to ensure the desired purity of the target compound. Common techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.

Chromatography: Various chromatographic techniques are employed for purification, including:

Flash chromatography: A common method for purifying organic compounds on a laboratory scale using a stationary phase like silica (B1680970) gel. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of compounds, especially for separating diastereomers that are difficult to separate by other methods. mdpi.com

Distillation: This technique is used to purify liquids based on differences in their boiling points. For instance, crude pyrrolidine can be purified by continuous distillation. google.com

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the product from the reaction mixture.

Filtration: Used to separate solid products from a liquid phase, often after crystallization or precipitation. rsc.org

The choice of purification method depends on the physical and chemical properties of the compound and its impurities. For the synthesis of this compound and its analogs, a combination of these techniques is often necessary to obtain the final product with the required purity. nih.govmdpi.combeilstein-journals.orgnih.govbeilstein-journals.orggoogle.com

Chemical Reactivity and Transformation Chemistry of 1 2 Biphenylylcarbonyl Pyrrolidine

Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring in 1-(2-biphenylylcarbonyl)pyrrolidine is part of an amide functional group. This significantly influences its reactivity compared to a simple secondary amine.

Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, the nitrogen atom in an amide is substantially less nucleophilic and basic than in an amine. auburn.edu This delocalization reduces the availability of the lone pair to attack electrophiles. Consequently, direct electrophilic attack on the pyrrolidine nitrogen of this compound is generally unfavorable under neutral or acidic conditions.

However, the nucleophilicity of the amide nitrogen can be enhanced by deprotonation with a strong base to form the corresponding amidate anion. In its ionized form, the amide becomes a more potent nucleophile and can participate in reactions such as N-alkylation. The general principle of enhancing amide nucleophilicity through deprotonation is a well-established concept in organic synthesis. auburn.edu

Modifications of the Biphenyl (B1667301) System

The biphenyl moiety of this compound offers a scaffold for various chemical modifications, primarily through electrophilic aromatic substitution reactions.

Functionalization of Aromatic Rings

The biphenyl system can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comyoutube.com The position of substitution is directed by the existing substituents on the rings. In the case of this compound, the pyrrolidinecarbonyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position on the phenyl ring to which it is attached. Conversely, the second phenyl ring is activated and directs electrophiles to the ortho and para positions.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of products, with the nitro group substituting at the meta position of the carbonyl-bearing ring and at the ortho and para positions of the other phenyl ring. youtube.com The exact ratio of these products would depend on the specific reaction conditions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted biphenyl derivatives |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted biphenyl derivatives |

| Sulfonation | SO₃, H₂SO₄ | Mixture of sulfonic acid-substituted biphenyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-substituted biphenyl derivatives |

Substituent Effects on Reactivity

The presence of substituents on the biphenyl system can significantly influence the reactivity of the aromatic rings towards further electrophilic substitution. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, making it more susceptible to electrophilic attack and directing incoming electrophiles to the ortho and para positions. youtube.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring and direct incoming electrophiles to the meta position. youtube.com

In the context of this compound, introducing an electron-donating group on the second phenyl ring would enhance its reactivity towards electrophiles, while an electron-withdrawing group would diminish it. This principle is crucial for the strategic synthesis of analogs with diverse substitution patterns on the biphenyl core.

Hydrolysis and Amidation Reactions

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more resistant to cleavage than an ester linkage. dalalinstitute.commasterorganicchemistry.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of pyrrolidine yields 2-biphenylcarboxylic acid and the pyrrolidinium (B1226570) ion. libretexts.org

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. dalalinstitute.com Expulsion of the pyrrolidide anion, which is then protonated by the solvent, gives the carboxylate salt of 2-biphenylcarboxylic acid and pyrrolidine. libretexts.org The steric hindrance imposed by the ortho-phenyl group in the biphenyl system may slow down the rate of hydrolysis compared to unhindered amides. auburn.edu

Amidation reactions, which would involve the displacement of the pyrrolidine moiety by another amine, are generally not facile under standard conditions due to the poor leaving group ability of the pyrrolidide anion.

Reductive and Oxidative Transformations

The amide and pyrrolidine moieties of this compound can undergo reductive and oxidative transformations.

Reductive Transformations:

The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to yield 1-(2-biphenylylmethyl)pyrrolidine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. uop.edu.pklibretexts.orgyoutube.com The reaction proceeds via the formation of an aluminum-complexed intermediate, followed by hydride transfer.

Catalytic hydrogenation can also be employed, although it often requires harsh conditions for the reduction of amides. mdpi.comrsc.org For instance, the hydrogenation of N-acylpyrrolidines can lead to the corresponding N-alkylpyrrolidines.

Oxidative Transformations:

The pyrrolidine ring can be oxidized at the carbon atom alpha to the nitrogen. For example, the oxidation of N-acylpyrrolidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding N-acyl-pyrrolidin-2-ones (lactams). dalalinstitute.comresearchgate.net This reaction introduces a new carbonyl group into the pyrrolidine ring, providing a handle for further functionalization.

| Transformation | Reagents | Product |

| Amide Reduction | LiAlH₄ | 1-(2-biphenylylmethyl)pyrrolidine |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pt/V on HAP) | 1-(2-biphenylylmethyl)pyrrolidine |

| Oxidation | Fe(II)/H₂O₂ | 1-(2-biphenylylcarbonyl)pyrrolidin-2-one |

Derivatization to Access Structure-Activity Relationship (SAR) Analogs

The chemical transformations described above are instrumental in generating analogs of this compound for structure-activity relationship (SAR) studies. SAR studies are crucial in drug discovery to understand how different structural modifications affect the biological activity of a compound. nih.govmedcraveonline.com

By systematically modifying the three main components of the molecule—the pyrrolidine ring, the biphenyl system, and the amide linker—researchers can probe the key interactions between the molecule and its biological target, such as a G protein-coupled receptor (GPCR). nih.govnih.gov

Examples of Derivatization for SAR:

Pyrrolidine Ring Modification: Introduction of substituents on the pyrrolidine ring can explore the impact of stereochemistry and steric bulk on activity.

Biphenyl System Modification: Functionalization of the biphenyl rings with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) helps to map the electronic and steric requirements of the binding pocket. nih.gov

Amide Linker Modification: Replacement of the amide bond with other linkers (e.g., esters, ureas, sulfonamides) can assess the importance of the hydrogen bonding and conformational properties of the amide group.

A study on biphenyl carboxamide analogues has shown that the substitution pattern on the biphenyl moiety significantly influences their biological activity. medcraveonline.com Such studies provide a rationale for the design of more potent and selective drug candidates.

Molecular Recognition and Biomolecular Target Engagement Studies

Ligand-Protein Interaction Profiling (In Vitro)

There is no available information in the reviewed scientific literature regarding the in vitro ligand-protein interaction profile of 1-(2-biphenylylcarbonyl)pyrrolidine.

Enzyme Inhibition Kinetics and Mechanism (e.g., nSMase2, LTA4 hydrolase, factor Xa)

No studies detailing the enzyme inhibition kinetics or the mechanism of action of this compound against neutral sphingomyelinase 2 (nSMase2), leukotriene A4 (LTA4) hydrolase, or factor Xa were identified.

Receptor Binding Assays (e.g., GPCRs like GPR55, GPR18, CXCR4)

Data from receptor binding assays for this compound with the G-protein coupled receptors GPR55, GPR18, or CXCR4 are not present in the available scientific literature.

Allosteric Modulation Studies

No research was found that investigates or reports on the potential allosteric modulatory effects of this compound on any protein target.

Biophysical Characterization of Molecular Interactions

The biophysical characterization of molecular interactions for this compound has not been reported in the reviewed literature.

Isothermal Titration Calorimetry (ITC)

There are no published studies that utilize Isothermal Titration Calorimetry to characterize the binding thermodynamics of this compound with any biological macromolecule.

Surface Plasmon Resonance (SPR)

No data from Surface Plasmon Resonance studies are available to define the binding kinetics and affinity of this compound to any specific target.

Fluorescence Spectroscopy (e.g., Quenching, Red Edge Excitation Shift)

Fluorescence spectroscopy is a powerful technique to probe the binding of small molecules to macromolecules, such as proteins and nucleic acids. The intrinsic fluorescence of aromatic amino acids in proteins (tryptophan, tyrosine, and phenylalanine) can be perturbed upon the binding of a ligand. This perturbation can manifest as quenching of the fluorescence intensity or shifts in the emission maximum.

In the context of this compound, the biphenyl (B1667301) group can act as a potential quencher of protein fluorescence if it is in close proximity to fluorescent residues upon binding. The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). These can be distinguished by temperature-dependent studies and by analyzing the Stern-Volmer constant (KSV), which provides a measure of the quenching efficiency.

Table 1: Hypothetical Stern-Volmer Quenching Data for this compound with a Model Protein

| Quencher Concentration (µM) | Fluorescence Intensity (a.u.) | F0/F |

| 0 | 100 | 1.00 |

| 10 | 85 | 1.18 |

| 20 | 72 | 1.39 |

| 30 | 61 | 1.64 |

| 40 | 50 | 2.00 |

| 50 | 42 | 2.38 |

F0 is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity at a given quencher concentration.

From a Stern-Volmer plot of F0/F versus quencher concentration, the KSV can be determined. A linear plot is indicative of a single quenching mechanism.

Furthermore, the Red Edge Excitation Shift (REES) phenomenon can provide insights into the mobility of the fluorophore in its excited state and the dynamics of the surrounding environment. If the biphenyl moiety of this compound binds to a rigid pocket on a protein, a significant REES effect might be observed, indicating a restricted environment for the ligand.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is an invaluable tool for studying the secondary and tertiary structure of chiral molecules, including proteins. The binding of a ligand can induce conformational changes in a protein, which can be monitored by changes in its CD spectrum.

The biphenyl group in this compound is an interesting chromophore for CD studies. While biphenyl itself is achiral, restricted rotation around the single bond connecting the two phenyl rings can lead to atropisomerism, rendering the molecule chiral. If the binding of this compound to a protein forces the biphenyl group into a specific, twisted conformation, an induced CD signal in the near-UV region (around 250-300 nm) may be observed. The sign and magnitude of this induced CD signal can provide information about the preferred dihedral angle of the biphenyl moiety in the bound state.

Moreover, changes in the far-UV CD spectrum (190-250 nm) of the protein upon binding of the compound would indicate alterations in its secondary structure content (e.g., α-helix, β-sheet).

Table 2: Hypothetical Circular Dichroism Data for a Protein Upon Binding this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) - Protein Alone | Molar Ellipticity [θ] (deg·cm2·dmol-1) - Protein + Compound |

| 208 | -12000 | -10500 |

| 222 | -11500 | -10000 |

| 255 | 0 | +50 |

| 280 | +10 | +15 |

Changes at 208 and 222 nm suggest alterations in α-helical content. The appearance of a signal at 255 nm could be an induced CD signal from the biphenyl chromophore.

Mechanistic Insights into Biomolecular Binding and Activity

Understanding the mechanism of action of a bioactive compound requires elucidating the specific molecular interactions that govern its binding to a biological target. For this compound, both the pyrrolidine (B122466) ring and the biphenylcarbonyl moiety contribute to its binding profile.

The pyrrolidine ring, a saturated five-membered heterocycle, can participate in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the aliphatic carbons can engage in van der Waals and hydrophobic interactions. The stereochemistry of the pyrrolidine ring, if substituted, can also play a crucial role in determining binding specificity.

The biphenylcarbonyl group is a key determinant of the compound's interaction profile. The carbonyl group is a potent hydrogen bond acceptor. The biphenyl system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. Additionally, edge-to-face π-π interactions and hydrophobic interactions with aliphatic residues are also possible. The rotational freedom of the biphenyl group allows it to adopt a conformation that maximizes favorable interactions within the binding pocket, although this can come at an entropic cost.

Computational modeling and structural biology techniques like X-ray crystallography or NMR spectroscopy would be instrumental in visualizing the precise binding mode of this compound. Such studies could reveal the key amino acid residues involved in the interaction and provide a rational basis for its observed biological activity. For instance, the orientation of the two phenyl rings relative to each other and to the surrounding protein environment would be critical in defining the compound's affinity and selectivity.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Investigations

Design Principles for SAR/SBR Studies

The design of SAR and SBR studies for 1-(2-biphenylylcarbonyl)pyrrolidine analogs is guided by systematic structural modifications to probe the interactions with their biological targets. Key principles involve altering specific parts of the molecule to map out the steric, electronic, and hydrophobic requirements for optimal activity.

Substituent Scans at Pyrrolidine (B122466) and Biphenyl (B1667301) Moieties

Systematic substitution on both the pyrrolidine and biphenyl rings is a fundamental strategy to elucidate the SAR of this class of compounds.

Pyrrolidine Moiety: Modifications to the pyrrolidine ring, a common scaffold in many biologically active compounds, can significantly impact binding affinity and functional activity. Structure-activity relationship studies on pyrrolidine derivatives have shown that alterations in stereochemistry and the addition of various functionalities can have profound effects on their inhibitory properties. nih.gov For instance, the introduction of substituents can alter the ring's conformation and its interaction with target proteins.

The following table summarizes hypothetical SAR data based on general principles observed in related compound series.

| Compound | R1 (Pyrrolidine) | R2 (Biphenyl) | Relative Activity |

| 1 | H | H | Baseline |

| 2 | 3-OH | H | Increased |

| 3 | H | 4'-F | Increased |

| 4 | H | 4'-OCH3 | Decreased |

| 5 | 3-OH | 4'-F | Synergistic Increase |

Conformational Restriction and Flexibility Analysis

The analysis of conformational restriction and flexibility is a key aspect of understanding the bioactive conformation of this compound analogs. The rotational freedom around the single bond connecting the two phenyl rings of the biphenyl moiety, as well as the puckering of the pyrrolidine ring, are important conformational variables.

Studies on related structures demonstrate that constraining the conformation of a molecule can lead to an increase in binding affinity by reducing the entropic penalty upon binding. For instance, the incorporation of the pyrrolidinyl and other moieties into more rigid ring systems like tetrahydroisoquinoline has been used to explore the impact of conformational restriction on receptor binding. nih.gov Such strategies help to define the optimal spatial arrangement of key pharmacophoric features. The introduction of fluorine into a pyrrolidine ring, for example, can induce significant conformational changes that affect the biological roles of the modified molecule. beilstein-journals.org

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a pivotal role in the molecular recognition of this compound analogs by their biological targets. The chiral centers within the molecule, particularly in the pyrrolidine ring, can lead to stereoisomers with markedly different biological activities.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogs of this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.

These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, QSAR studies on biphenyl-substituted pyridone derivatives have successfully created models with good predictive power, highlighting the importance of steric and electrostatic fields for biological activity. nih.govresearchgate.net Similarly, QSAR analyses of pyrrolidine derivatives have indicated that polar properties on the van der Waals surface and the presence of aromatic rings are crucial for their inhibitory action. nih.gov These models provide a quantitative framework for understanding the SAR and for designing new molecules with enhanced potency. scispace.comresearchgate.net

The table below illustrates the types of descriptors often used in QSAR models for such compounds.

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA | q² | 0.688 | Good internal predictive ability |

| r² | 0.976 | Good correlation between predicted and observed activity | |

| CoMSIA | q² | 0.758 | Good internal predictive ability |

| r² | 0.968 | Good correlation between predicted and observed activity |

Note: The values presented are from a study on biphenyl-substituted pyridone derivatives and are illustrative of the statistical robustness of such models. nih.gov

Ligand Efficiency and Lipophilic Efficiency Assessments

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are metrics used to assess the "drug-likeness" of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a useful tool for optimizing leads, as it helps in identifying compounds that achieve high affinity with a minimal number of atoms.

Lipophilic Efficiency (LipE) , also known as the lipophilic ligand efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric for guiding lead optimization towards compounds with a better balance of potency and physicochemical properties, which can translate to improved pharmacokinetic profiles. For some classes of compounds, such as P-glycoprotein inhibitors with a benzophenone (B1666685) core, LipE values have been used to qualify them for further lead optimization. nih.gov While high lipophilicity can sometimes be beneficial for potency, it can also lead to undesirable properties, and LipE helps in navigating this trade-off. nih.gov

The following table provides a hypothetical assessment of these efficiencies for a series of analogs.

| Compound | Potency (IC50, nM) | Heavy Atom Count | logP | LE | LipE (pIC50 - logP) |

| Analog A | 100 | 25 | 3.5 | 0.28 | 3.5 |

| Analog B | 50 | 28 | 4.0 | 0.26 | 3.3 |

| Analog C | 20 | 26 | 3.2 | 0.32 | 4.5 |

| Analog D | 150 | 30 | 4.5 | 0.22 | 2.3 |

Computational and Theoretical Chemistry Studies of 1 2 Biphenylylcarbonyl Pyrrolidine

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For 1-(2-biphenylylcarbonyl)pyrrolidine and its analogs, docking simulations are essential for elucidating their binding modes within the active sites of protein targets.

In studies of related pyrrolidine (B122466) derivatives, molecular docking has been instrumental in understanding their inhibitory mechanisms. For instance, docking of pyrrolidine-based inhibitors into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) has helped to identify key amino acid residues involved in binding. nih.gov Similarly, when pyrrolidine-containing compounds were docked into targets like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), the simulations revealed specific hydrophobic and electrostatic interactions crucial for their inhibitory activity. nih.gov For example, the pyrrolidine moiety often occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds or electrostatic attractions with the receptor. nih.gov

A typical molecular docking study on a compound like this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity. The results provide a plausible binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which are vital for structure-based drug design. nih.gov

Table 1: Representative Interacting Residues in Docking Studies of Pyrrolidine Derivatives This table is a representative example based on findings from related compounds, as specific docking data for this compound is not publicly available.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| EGFR Kinase | LYS721, THR766, CYS773 | Hydrophobic, Electrostatic | nih.gov |

| CDK2/Cyclin A1 | (Not specified) | (Not specified) | nih.gov |

| COX-2 | (Not specified) | (Not specified) | nih.gov |

| Factor Xa | (Not specified) | (Not specified) | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

For pyrrolidine-containing molecules, MD simulations can validate the stability of the binding mode predicted by docking. These simulations can reveal how water molecules mediate interactions, how the ligand adapts its conformation within the binding pocket, and how the protein itself may undergo induced-fit changes upon ligand binding. For example, MD simulations have been used to study the enantiorecognition mechanisms of dipeptides with chiral stationary phases containing pyrrolidine-like structures, providing insights into the driving forces behind stable interactions. nih.gov

The conformational landscape of this compound itself can also be explored. The pyrrolidine ring is known for its "pseudorotation," a phenomenon where the ring puckers through a series of low-energy conformations. nih.gov MD simulations can map these conformational preferences, which is crucial as the three-dimensional shape of the molecule is a key determinant of its biological activity. nih.govbldpharm.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For a molecule like this compound, DFT calculations can predict its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding potential metabolic pathways and for designing analogs with improved stability or reactivity profiles. Studies on related pyrrolidine-based complexes have used DFT to calculate HOMO-LUMO energies and map the MEP surface to understand their binding capabilities with biological macromolecules like DNA and BSA. researchgate.net

Table 2: Example of Quantum Chemical Descriptors (Hypothetical for this compound) This table illustrates the type of data generated from quantum chemical calculations.

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region most likely to donate electrons |

| LUMO Energy | -1.2 eV | Region most likely to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 D | Measure of molecular polarity |

Quantum chemical calculations can also predict the spectroscopic properties of a molecule. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For newly synthesized pyrrolidine derivatives, researchers often use DFT methods to calculate these spectroscopic properties. researchgate.net The calculated IR spectra can help assign the vibrational modes observed experimentally, such as the characteristic C=O stretch of the carbonyl group and the C-N vibrations of the pyrrolidine ring. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of complex molecules. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

The development of this compound and its analogs often relies on both ligand-based and structure-based drug design strategies. nih.gov

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy. As seen in the development of factor Xa inhibitors, SBDD allows for the rational design of ligands that fit snugly into the binding site and make specific, favorable interactions. nih.gov The biphenyl (B1667301) group, for example, might be designed to fit into a large hydrophobic pocket of the target enzyme.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. These methods rely on the knowledge of other molecules that bind to the target. Techniques like pharmacophore modeling identify the essential 3D arrangement of functional groups required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical properties of a series of compounds with their biological activities to build predictive models. mdpi.com

The pyrrolidine scaffold is a popular choice in drug design due to its versatility. nih.govbldpharm.com It provides a rigid, three-dimensional structure that can be readily functionalized to explore the chemical space around a biological target. nih.gov The non-planar nature of the pyrrolidine ring can lead to improved binding affinity and selectivity compared to flat, aromatic systems. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions (Excluding Clinical Outcomes)

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models provide an early assessment of a drug candidate's likely fate in the body. frontiersin.org These models use computational algorithms to predict properties based on the molecule's structure.

For this compound, these predictions would cover several key areas:

Absorption: Prediction of properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. frontiersin.org

Excretion: Prediction of total clearance and renal excretion pathways.

Toxicity: Early-stage prediction of potential toxicities such as mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

Numerous online servers and software packages are available for these predictions, which are a crucial part of the drug discovery pipeline, helping to flag potential liabilities long before any in vivo testing is conducted. nih.govresearchgate.net

Table 3: Representative In Silico ADMET Predictions for a Drug Candidate This table provides an example of typical ADMET parameters predicted computationally. The values are illustrative and not specific to this compound.

| ADMET Property | Predicted Outcome | Potential Implication | Reference |

|---|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption | mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Low/High | Depends on CNS target | mdpi.com |

| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions | mdpi.com |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity | (General ADMET) |

| Ames Mutagenicity | Non-mutagen | Lower risk of carcinogenicity | nih.gov |

| P-glycoprotein Substrate | Yes/No | Can affect drug efflux and distribution | researchgate.net |

Analytical Methodologies for Quantitative Analysis in Research Matrices

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone of separating 1-(2-biphenylylcarbonyl)pyrrolidine from other components within a sample matrix. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

HPLC and its higher-resolution version, UPLC, are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like this compound and its analogs. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For compounds containing a pyrrolidine (B122466) ring, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comfda.gov The addition of modifiers like formic acid to the mobile phase can improve peak shape and ionization efficiency when coupled with a mass spectrometer. fda.gov

UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov For instance, a UPLC method can reduce analysis time from over 45 minutes to less than 5 minutes while improving peak resolution. nih.gov The development of an HPLC method for a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, involved pre-column derivatization to enable the separation of enantiomers on a chiral stationary phase, highlighting the versatility of HPLC in complex analyses. researchgate.net

Table 1: Example HPLC/UPLC Parameters for Analysis of Related Pyrrolidine Compounds

| Parameter | HPLC Condition Example fda.gov | UPLC Condition Example nih.gov |

|---|---|---|

| Column | Hydrophobic (e.g., C18) | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water (1:1, v:v) with 0.1% Formic Acid | A: Water with 0.1% Formic Acid; B: Methanol with 0.1% Formic Acid |

| Flow Rate | Not Specified | 0.3 mL/min |

| Detection | MS/MS | MS/MS |

| Analysis Time | Not Specified | 16 min |

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. For compounds like this compound, which may have limited volatility, GC analysis can be challenging. Amines, in particular, can exhibit poor peak shapes and tailing on standard GC columns due to their polarity and tendency to interact with active sites on the column surface. vt.edu

To overcome these issues, derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. vt.edu For example, amines can be converted to carbamate (B1207046) derivatives using reagents like alkyl chloroformates, making them more suitable for GC analysis. vt.edu The choice of column is also critical; a 5% phenyl polymethylsiloxane fused-silica capillary column is a robust and common choice for broad-spectrum GC-MS analysis. nih.gov Despite these challenges, GC-based methods are valuable, with established protocols for the analysis of various pyrrolidone derivatives and other amine-containing compounds in diverse matrices. researchgate.netmmu.ac.ukbre.com

Mass Spectrometry (MS) Techniques for Identification and Quantitation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like this compound, especially when coupled with a chromatographic separation system.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for quantitative analysis in complex matrices. nih.gov This technique offers exceptional selectivity and sensitivity. After the LC system separates the compounds, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. fda.gov LC-MS/MS methods have been successfully developed and validated for a wide range of pyrrolizidine (B1209537) alkaloids and synthetic cathinones in matrices like honey, milk, tea, and feed. nih.govnih.govnih.gov These methods demonstrate excellent linearity (with coefficients of determination, R², often >0.99), precision (relative standard deviations <15%), and recovery. nih.govnih.gov

Table 2: Example Validation Parameters from an LC-MS/MS Method for Related Compounds

| Validation Parameter | Reported Value nih.gov | Description |

|---|---|---|

| Linearity (R²) | 0.9920 - 0.9999 | Measures how well the calibration curve fits the experimental data. |

| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg | The lowest concentration of an analyte that can be accurately quantified. |

| Precision (RSD) | < 15% | The closeness of agreement between independent test results. |

| Recovery | 64.5% - 112.2% | The efficiency of the extraction process from the sample matrix. |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov In GC-MS, electron ionization (EI) is a common ionization technique that produces characteristic and reproducible fragmentation patterns, which are invaluable for structural identification and can be compared against spectral libraries. waters.com

GC-MS methods have been developed for various pyrrolidines and related compounds. researchgate.netnih.gov For instance, a sensitive and rapid GC-MS procedure was developed for the simultaneous analysis of cocaine metabolites, demonstrating its utility in complex biological matrices. nih.gov For quantitative analysis, the method must be validated for parameters such as linearity, accuracy, and precision. mdpi.com Validated GC-MS methods for nitrosamines in active pharmaceutical ingredients showed excellent accuracy (92.20% to 111.22%) and precision (RSD ≤ 7.65%). mdpi.com

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). europeanreview.org This capability allows for the determination of a compound's elemental composition from its exact mass, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. waters.comnih.gov

When coupled with UPLC, HRMS is a leading-edge technique for both targeted and non-targeted screening. europeanreview.org For example, a UPLC-HRMS method was developed for the screening and quantification of 32 synthetic cathinones in hair. europeanreview.org The fragmentation pathways of related α-pyrrolidinophenone synthetic cathinones have been studied in detail using HRMS, providing characteristic tandem mass spectra that aid in the identification of new analogues. nih.govwvu.edu The direct infusion of a sample into an HRMS instrument can reveal the [M+H]⁺ ion, providing a precise molecular weight that is crucial for initial identification. For a related compound, α-BPVP, the [M+H]⁺ ion was measured at m/z 308.2021, consistent with its elemental composition. nih.gov

Spectroscopic Methods (e.g., NMR, UV-Vis, Fluorescence)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would be primary techniques for the structural confirmation of "this compound".

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.8-4.0 ppm. The biphenyl (B1667301) moiety would exhibit a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling between the protons on the two phenyl rings. The chemical shifts would be influenced by the carbonyl group and the rotational freedom between the two phenyl rings.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. The carbonyl carbon would appear as a downfield signal (around 170 ppm). The pyrrolidine carbons would resonate in the aliphatic region (approximately 24-47 ppm), while the biphenyl carbons would be observed in the aromatic region (around 125-145 ppm). Two-dimensional NMR techniques, such as COSY and HSQC, would be crucial for unambiguously assigning the proton and carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" is anticipated to show absorption bands characteristic of the biphenyl chromophore. Biphenyl itself typically exhibits a strong absorption maximum around 250 nm. The presence of the carbonyl group conjugated with the pyrrolidine ring may lead to additional absorption bands or shifts in the primary absorption. For instance, related N-aroylpyrrolidines exhibit absorption maxima that can be influenced by solvent polarity.

Fluorescence Spectroscopy: The biphenyl group can exhibit fluorescence. The fluorescence properties of "this compound", including its excitation and emission wavelengths and quantum yield, would be dependent on its molecular structure and the surrounding environment. The rigidity of the molecule and the nature of the solvent can significantly impact fluorescence intensity.

A summary of expected spectroscopic data, based on related compounds, is presented in the table below.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for pyrrolidine protons (~1.8-4.0 ppm), complex multiplets for biphenyl protons (~7.0-8.0 ppm). |

| ¹³C NMR | Carbonyl signal (~170 ppm), pyrrolidine carbon signals (~24-47 ppm), biphenyl carbon signals (~125-145 ppm). |

| UV-Vis | Strong absorption band around 250 nm, with potential for additional bands due to the aroyl-pyrrolidine moiety. |

| Fluorescence | Potential for fluorescence emission, with characteristics dependent on molecular structure and environment. |

Sample Preparation Strategies for Complex Biological Research Matrices (e.g., cell lysates, tissue homogenates)

The analysis of "this compound" from complex biological samples like cell lysates and tissue homogenates requires meticulous sample preparation to remove interfering components such as proteins, lipids, and salts, which can suppress the analytical signal and damage instrumentation. uthsc.edunih.gov The choice of method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be employed.

Initial Homogenization and Lysis: Tissue samples are typically homogenized to break down the complex structure and release the cellular contents. researchgate.net This can be achieved through mechanical methods (e.g., bead beating, rotor-stator homogenization) or ultrasonic disruption. For cell cultures, lysis is often performed using chemical methods with appropriate buffers, which may contain detergents to solubilize cell membranes.

Extraction Techniques: Once the analyte is released from the matrix, it must be extracted and purified. Common techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The choice of organic solvent is critical and depends on the polarity of "this compound". A solvent in which the analyte has high solubility while the matrix components have low solubility would be selected. The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. japsonline.com The sample is passed through a solid sorbent cartridge that retains the analyte based on specific interactions (e.g., reversed-phase, normal-phase, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For a non-polar compound like "this compound", a C18 or other reversed-phase sorbent would likely be suitable.

Protein Precipitation (PPT): For samples with high protein content, such as plasma or serum, protein precipitation is often the first step. nih.gov This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be further purified or directly analyzed.

A comparison of these sample preparation techniques is provided below.

| Sample Preparation Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive, effective for removing salts and some polar interferences. | Can be labor-intensive, may form emulsions, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, high concentration factor, can be automated, variety of sorbents available for selectivity. | Can be more expensive than LLE, method development may be required. |

| Protein Precipitation (PPT) | Proteins are denatured and removed from the sample by centrifugation. | Fast, simple, and inexpensive. | May not remove all interferences (ion suppression), analyte may co-precipitate with proteins. |

The final analytical determination is often performed using liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying low levels of the compound in complex mixtures. japsonline.com

Applications of this compound as a Chemical Probe and Molecular Tool in Research

The compound this compound, which features a biphenyl group attached to a pyrrolidine ring via a carbonyl linker, represents a structure with potential for biological activity. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs. nih.govnih.govmdpi.com This article explores the documented and potential applications of this compound as a chemical probe and molecular tool in scientific research, based on the available literature.

Applications As Chemical Probes and Molecular Tools in Research

A comprehensive search of scientific literature reveals a notable lack of specific studies focused on 1-(2-biphenylylcarbonyl)pyrrolidine for the applications detailed below. While the constituent parts of the molecule—the biphenyl (B1667301) moiety and the pyrrolidine (B122466) scaffold—are common in bioactive compounds, research into this specific combination as a molecular tool is not extensively documented. The following sections discuss the applications in the context of what is generally known about related chemical structures.

Chemical probes are small molecules used to study and manipulate biological systems, with target validation being a primary application. orgsyn.org An ideal probe binds with high affinity and selectivity to a specific protein target, allowing researchers to elucidate the protein's function.

A thorough review of existing research indicates no specific studies employing this compound as a ligand-based chemical probe for target validation. The discovery and validation of such probes is a rigorous process, often involving the screening of compound libraries to identify a starting "hit," followed by extensive chemical optimization. While the biphenyl-pyrrolidine structure could theoretically serve as a starting point, there is no published evidence of its use in this capacity.

Fluorescent analogs of small molecules are invaluable tools for visualizing biological processes, such as protein localization within cells. organic-chemistry.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.nih.gov This typically involves modifying the parent compound with a fluorescent dye or a reactive group for bioconjugation without losing its binding affinity for the target.

Table 1: Examples of Fluorescently Labeled Pyrrolidine Scaffolds (Note: The following data is illustrative of the field and does not include this compound, for which no such analogs are documented.)

| Base Scaffold | Fluorophore | Application |

| Chiral Pyrrolidinol | Naphthalimide | Cellular imaging in cancer cells organic-chemistry.org |

| (2S,4R)-4-(benzyloxy)pyrrolidine-2-carbonyl-L-lysine | Nitrobenzofurazan (NBD) | Fluorescent chemical probe development nih.gov |

| (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxamido-lysine | Sulfo-Cyanine3 | Fluorescent chemical probe development nih.gov |

Affinity chromatography is a technique used to purify specific molecules or groups of molecules from a complex mixture. nih.gov In proteomics, a small molecule (ligand) is immobilized on a solid support to "capture" its protein binding partners from a cell lysate. This allows for the identification of the ligand's cellular targets.

No studies have been published detailing the use of this compound as a ligand in affinity chromatography or proteomics experiments. The process would require chemically modifying the molecule to attach it to a chromatography resin, a step that necessitates a suitable functional group on the molecule that does not interfere with its (hypothetical) target binding. While a powerful technique for target discovery, its application has not been reported for this specific compound.

Chemical genetics and pharmacology utilize small molecules to perturb and study biological pathways in cellular and animal models. Pyrrolidine-based compounds have been instrumental in this regard across various disease areas. For example, certain pyrrolidine-2-carbonitrile (B1309360) derivatives have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes research. nih.gov In other studies, palladium(II) complexes containing a 1-(2-aminoethyl)pyrrolidine (B145720) ligand were synthesized to investigate their interaction with DNA and bovine serum albumin (BSA), providing insights into their potential anticancer mechanisms.

Despite the utility of related compounds, there is no available research describing the use of this compound to investigate biological pathways in either in vitro or non-human in vivo models.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets through modification of its peripheral chemical groups. The pyrrolidine ring is widely considered a privileged scaffold due to its three-dimensional structure and its prevalence in FDA-approved drugs. nih.govmdpi.com Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for selective binding to protein targets. nih.gov

The combination of a biphenyl group with a pyrrolidine amide, as seen in this compound, represents a potential scaffold for creating libraries of diverse compounds for chemical screening. By varying the substituents on either the biphenyl or the pyrrolidine rings, a large number of analogs can be synthesized. However, while the synthesis of highly substituted pyrrolidine libraries is a common strategy in drug discovery, there are no specific reports of libraries being built around the this compound core.

Table 2: Attributes of the Pyrrolidine Ring as a Privileged Scaffold

| Feature | Description | Reference |

| Structural Complexity | The non-planar, sp³-hybridized ring provides three-dimensional diversity, which is often favored in drug candidates over flat, sp²-hybridized aromatic rings. | nih.govmdpi.com |

| Stereochemistry | The presence of chiral centers allows for the creation of stereoisomers with distinct biological activities and target binding profiles. | nih.gov |

| Synthetic Tractability | The pyrrolidine ring can be readily synthesized and functionalized using a wide range of established chemical methods. | |

| Proven Bioactivity | The scaffold is a core component of many approved drugs and natural products, demonstrating its biocompatibility and ability to interact with biological targets. | mdpi.com |

Future Research Directions and Unaddressed Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of amides, the core structure of 1-(2-biphenylylcarbonyl)pyrrolidine, is a cornerstone of organic chemistry. However, traditional methods often rely on stoichiometric activating agents, leading to significant waste. ucl.ac.uk Future research must prioritize the development of novel and sustainable synthetic strategies.

A promising avenue is the exploration of catalytic methods that utilize benign and readily available starting materials. bohrium.com For instance, the direct amidation of carboxylic acids and amines catalyzed by reusable materials like activated silica (B1680970) has shown potential, although limitations with bulky substrates need to be addressed. whiterose.ac.uk Another innovative approach involves the photocatalytic synthesis of amides from alcohols using Covalent Organic Frameworks (COFs), which offers mild reaction conditions and high efficiency. dst.gov.in These methods could significantly reduce the environmental impact of producing this compound and its analogs.

Furthermore, enzymatic strategies, such as the use of Candida antarctica lipase (B570770) B, present a green and efficient alternative for direct amide synthesis, often yielding high-purity products without extensive purification. nih.gov Research into expanding the substrate scope of these biocatalytic methods to include precursors of this compound is warranted. Additionally, multicomponent reactions (MCRs) offer a pathway to synthesize complex biphenyl (B1667301) amide derivatives in a single step, enhancing efficiency. rsc.orgresearchgate.net A revolutionary three-component reaction using isocyanides, alkyl halides, and water has recently been developed, opening new avenues for creating diverse and complex amides. catrin.com

Deeper Understanding of Conformational Dynamics and Chirality Effects

The three-dimensional structure of this compound is crucial to its function. The biphenyl moiety, in particular, can exhibit a unique form of stereoisomerism known as atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted. pharmaguideline.comunacademy.comwikipedia.org This restriction arises from the steric hindrance of substituents in the ortho positions. slideshare.net The presence of bulky groups can create a significant energy barrier to rotation, potentially allowing for the isolation of stable, non-interconverting rotational isomers (rotamers). unacademy.comwikipedia.org

Future research should focus on a detailed conformational analysis of this compound. Computational modeling and experimental techniques, such as dynamic nuclear magnetic resonance (NMR) spectroscopy, can elucidate the energy barriers to rotation and the preferred conformations of the molecule. unacademy.com

Furthermore, the potential for chirality in this molecule and its derivatives is a critical area for investigation. If the substitution pattern on the biphenyl rings is appropriate, the molecule can be chiral, existing as a pair of non-superimposable mirror images (enantiomers). stackexchange.comresearchgate.net It is well-established that different enantiomers of a chiral molecule can have distinct biological activities. Therefore, future studies should aim to synthesize and separate the enantiomers of this compound to evaluate their individual properties. The mechanism of central-to-axial chirality transfer, where a chiral center can induce axial chirality in a flexible biphenyl system, is another fascinating area for exploration. rsc.org

Elucidation of Off-Target Interactions in Complex Biological Systems

While the primary biological targets of a compound are often the focus of initial research, understanding its "off-target" interactions is equally important for a comprehensive understanding of its biological effects. tandfonline.com Small molecules often interact with multiple proteins within a cell, which can lead to both beneficial and unintended consequences. nih.govsemanticscholar.org

Future research on this compound should employ advanced techniques to identify its full range of molecular partners in complex biological systems. broadinstitute.org Chemoproteomics is a powerful approach for target deconvolution. nih.govnih.govacs.orgresearchgate.net This can be achieved by creating a functionalized version of the compound to use as a "bait" to capture its binding partners from cell extracts. nih.govresearchgate.net These captured proteins can then be identified using mass spectrometry. Competition binding assays within this framework can further provide information on the binding affinities and selectivity of the compound. nih.gov

Probe-free methods are also emerging as a valuable tool, avoiding the need to chemically modify the compound of interest. nih.gov The identification of off-targets is crucial for interpreting cellular phenotypes, predicting potential side effects, and exploring possibilities for drug repurposing. tum.de

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Moreover, AI/ML can be instrumental in predicting off-target interactions. researchgate.netbiorxiv.orgarxiv.orgnih.gov By analyzing the chemical structure of this compound, machine learning models can predict its likely binding partners, complementing experimental approaches like chemoproteomics. nih.govcrisprmedicinenews.com The use of 3D structural information in these models can further enhance their predictive power. frontiersin.org

Development of Advanced Analytical Techniques for Low-Concentration Detection and Real-Time Monitoring in Research Contexts

The ability to accurately detect and quantify this compound at low concentrations is essential for a wide range of research applications, including pharmacokinetic studies and understanding its distribution in biological systems. nih.gov While traditional analytical methods are valuable, there is a continuous need for more sensitive and real-time monitoring techniques. longdom.org